1-Hexadecanaminium, N,N-dimethyl-N-(3-sulfopropyl)-

Critical Micelle Concentration Sulfobetaine surfactant Structure-property relationship

1-Hexadecanaminium, N,N-dimethyl-N-(3-sulfopropyl)- (CAS 108930-53-6, hydroxide inner salt form; equivalent to CAS 2281-11-0 inner salt ) is a C16-chain sulfobetaine zwitterionic surfactant, also designated as Palmityl sulfobetaine, SB3-16, or Zwittergent® 3-16. It belongs to the class of N-alkyl-N,N-dimethyl-3-ammonio-1-propanesulfonates, possessing a permanently charged quaternary ammonium cation and a sulfonate anion within the same molecule, which confers zwitterionic character over a broad pH range (unlike carboxylate-based amphoterics).

Molecular Formula C21H46NO3S+
Molecular Weight 392.7 g/mol
CAS No. 108930-53-6
Cat. No. B12056319
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Hexadecanaminium, N,N-dimethyl-N-(3-sulfopropyl)-
CAS108930-53-6
Molecular FormulaC21H46NO3S+
Molecular Weight392.7 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC[N+](C)(C)CCCS(=O)(=O)O
InChIInChI=1S/C21H45NO3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-22(2,3)20-18-21-26(23,24)25/h4-21H2,1-3H3/p+1
InChIKeyTUBRCQBRKJXJEA-UHFFFAOYSA-O
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Hexadecanaminium, N,N-dimethyl-N-(3-sulfopropyl)- (CAS 108930-53-6): A C16 Sulfobetaine Zwitterionic Surfactant for Precision Biochemical and Industrial Procurement


1-Hexadecanaminium, N,N-dimethyl-N-(3-sulfopropyl)- (CAS 108930-53-6, hydroxide inner salt form; equivalent to CAS 2281-11-0 inner salt [1]) is a C16-chain sulfobetaine zwitterionic surfactant, also designated as Palmityl sulfobetaine, SB3-16, or Zwittergent® 3-16. It belongs to the class of N-alkyl-N,N-dimethyl-3-ammonio-1-propanesulfonates, possessing a permanently charged quaternary ammonium cation and a sulfonate anion within the same molecule, which confers zwitterionic character over a broad pH range (unlike carboxylate-based amphoterics) . Its critical micelle concentration (CMC) is 0.01–0.06 mM (20–25 °C), with a micellar aggregation number of 155 . This compound is used extensively for membrane protein solubilization, protein extraction from challenging specimens, and as a non-denaturing detergent in proteomics workflows .

Why Generic Substitution of 1-Hexadecanaminium, N,N-dimethyl-N-(3-sulfopropyl)- with Shorter-Chain or Different-Headgroup Analogs Fails


Sulfobetaine surfactants of the series CnH2n+1N+Me2(CH2)3SO3− are not functionally interchangeable because the alkyl chain length governs both the critical micelle concentration (CMC) and the surface excess concentration, which directly determine the concentration at which the surfactant becomes effective [1]. SB3-16 (C16) exhibits a CMC approximately 10-fold lower than SB3-14 (C14, 0.1–0.4 mM) and more than 100-fold lower than SB3-12 (C12, 2–4 mM), meaning that shorter-chain analogs require substantially higher working concentrations to achieve micellization [1]. Furthermore, unlike carboxylate-based amphoteric surfactants (carboxybetaines), sulfobetaines retain their zwitterionic character across the full pH spectrum because the quaternary ammonium and sulfonate groups are both strong electrolytes, making their net charge independent of pH . Substitution with non-zwitterionic detergents (e.g., CTAB, SDS, Triton X-100) introduces protein-dependent and pH-dependent elution variability, whereas Zwittergent 3-16 uniquely elutes proteins of different sizes and properties nearly equally well at pH 8.5 [2].

Product-Specific Quantitative Evidence Guide: 1-Hexadecanaminium, N,N-dimethyl-N-(3-sulfopropyl)- Differentiation Data vs. Closest Analogs


CMC Comparison Across Sulfobetaine Alkyl Chain Lengths: SB3-16 Requires >100-Fold Lower Concentration Than SB3-12 to Achieve Micellization

The CMC of sulfobetaine surfactants decreases exponentially with increasing alkyl chain length. SB3-16 (C16) exhibits a CMC of 0.01–0.06 mM, which is approximately 10-fold lower than SB3-14 (C14, CMC 0.1–0.4 mM) and approximately 100- to 400-fold lower than SB3-12 (C12, CMC 2–4 mM) [1]. The micellar aggregation number also increases with chain length: SB3-16 = 155, SB3-14 = 83, SB3-12 = 55 , indicating larger, more stable micelles for the C16 compound. This chain-length dependence of CMC and aggregation behavior was systematically characterized via conductometry and surface tension measurements for the homologous series SB3-10, SB3-12, and SB3-16 [1].

Critical Micelle Concentration Sulfobetaine surfactant Structure-property relationship

Superior Protein Elution and Enzymatic Digestion Efficiency on Nitrocellulose Membranes vs. Tween 80 and Triton X-100

In a systematic screen of 7 organic solvents, 13 organic bases, and 17 detergents for the dissociation of electroblotted proteins from nitrocellulose, Zwittergent 3-16 (1% in 100 mM NH4HCO3) was identified as the single most powerful additive for one-step enzymatic digestion of nitrocellulose-bound proteins [1]. It delivered the highest recoveries, including for endoproteinase Lys-C digestions, and was broadly applicable across proteins of different sizes and properties, whereas other detergents exhibited protein-dependent and pH-dependent elution behavior (pH 8.5–12.0, 37–65 °C) [1]. This represented a major improvement over the previously standard additives Tween 80 and hydrogenated Triton X-100 [1]. The optimized protocol required only 5 ng protease per 1 μL buffer per 1 mm² of nitrocellulose and was completed within 2 hours [1].

Protein digestion Nitrocellulose-bound protein Zwittergent 3-16 Proteomics sample preparation

Membrane Protein Solubilization at Near-CMC Concentration: Zwittergent 3-16 Achieves 52% Relative Yield at Only 0.06 mM vs. Higher Concentrations Required by Other Detergents

In a comprehensive detergent screen of 39 detergents for solubilization of the tight junction transmembrane protein claudin-4 from Sf9 insect cell membranes, Zwittergent 3-16 (MW 391.6, CMC 0.06 mM) solubilized 997.4 μg/mL of protein, achieving a relative yield of 52.0% of the SDS-solubilized reference [1]. This performance was achieved at a concentration just at its CMC (0.06 mM). For comparison, Zwittergent 3-14 (MW 363.6, CMC 0.4 mM) yielded 1192.2 μg/mL (62.2% relative yield) but required a 6.7-fold higher concentration relative to its CMC. CTAB (MW 364.5, CMC 1.0 mM) yielded 1066.7 μg/mL (55.6%) at 1.0 mM. Digitonin (MW 1229.3, CMC 6.0 mM) yielded only 902.4 μg/mL (47.1%). Shorter-chain Zwittergent 3-12 (MW 335.6, CMC 4.0 mM) achieved only 852.6 μg/mL (44.5%) [1].

Membrane protein solubilization Claudin-4 Detergent screening Zwittergent 3-16

Highest Protein Identification Yield from FFPE Tissue Specimens vs. SDS-Based and Urea-Based Extraction Buffers

In a systematic comparison of extraction buffers for proteomic analysis of formalin-fixed paraffin-embedded (FFPE) rat tissues (heart, brain, liver, lung, kidney), a Zwittergent 3-16-based buffer was compared head-to-head against three SDS-containing buffers (with/without PEG20000), a urea-containing buffer, and a commercial FFPE-FASP protein preparation kit [1]. For both laser-microdissected (LMD) and non-LMD specimens, the Zwittergent-containing buffer yielded the highest number of unique identified proteins and peptides across all tissue types [1]. Critically, the Zwittergent buffer did not impair enzymatic digestion and was fully compatible with downstream mass spectrometry analysis, whereas SDS-based buffers required additional detergent removal steps [1]. The urea-containing buffer was explicitly noted as not recommended as a first alternative due to its low lytic strength for FFPE protein recovery [1].

FFPE protein extraction Formalin-fixed paraffin-embedded Shotgun proteomics Zwittergent 3-16

Retention of Zwitterionic Character Across Broad pH Range vs. Carboxylate-Based Amphoteric Surfactants

Unlike carboxylate-based amphoteric surfactants (carboxybetaines) whose net charge and therefore micellar properties vary with pH due to protonation/deprotonation of the carboxylate group, SB3-16 contains a strongly basic quaternary ammonium cation (permanently charged) and a strongly acidic sulfonate anion (pKa ≈ 1–2, permanently deprotonated above pH ~2) . This structural feature ensures that the compound retains its zwitterionic character—and thus its non-denaturing behavior toward proteins—over a broad pH range . In practical terms, carboxybetaines become cationic at low pH (protonated carboxylate), which can alter protein interaction and denaturation profiles, whereas sulfobetaines maintain a constant net-neutral zwitterionic state from approximately pH 2 to 12 . This property is explicitly documented in the Sigma-Aldrich and Merck Millipore technical specifications for Zwittergent 3-16 .

Zwitterionic surfactant pH stability Sulfobetaine vs carboxybetaine Protein compatibility

Highest Algae Removal Efficiency Among Five Sulfobetaine Homologs for Harmful Algal Bloom Control

In a comparative study evaluating betaine and five sulfobetaines of varying alkyl chain lengths (octyl, caprylyl, lauryl, myristyl, and palmityl sulfobetaine) for the removal of the harmful alga Alexandrium tamarense, SB3-16 (palmityl sulfobetaine) exhibited the highest removal efficiency among all compounds tested [1]. Subsequently, montmorillonite (MMT) clay intercalated with 11 wt% SB3-16 achieved approximately 70% removal efficiency against A. tamarense cells at a dose of 0.02 g L−1 (cell density 3.1 × 10⁶ cells L−1, pH 8, 22 ± 1 °C), with removal efficiency increasing with sulfobetaine content in the clay [1][2]. The shorter-chain sulfobetaines (octyl, caprylyl, lauryl, myristyl) all showed lower removal efficiencies than SB3-16 [1].

Harmful algal bloom Alexandrium tamarense Sulfobetaine modified clay Environmental remediation

Best Research and Industrial Application Scenarios for 1-Hexadecanaminium, N,N-dimethyl-N-(3-sulfopropyl)- Based on Quantitative Differentiation Evidence


On-Membrane Proteolytic Digestion for Mass Spectrometry-Based Proteomics

Zwittergent 3-16 is the detergent of choice for one-step enzymatic digestion of proteins electroblotted onto nitrocellulose or PVDF membranes. As demonstrated by direct comparison against 16 other detergents, it uniquely enables protein-independent elution at pH 8.5 and delivers the highest peptide recoveries, including for challenging endoproteinase Lys-C digestions, with a rapid 2-hour protocol requiring only 5 ng protease per μL buffer per mm² of membrane [1]. Its UV transparency at 214 nm and compatibility with HPLC and mass spectrometry eliminate the need for detergent removal prior to downstream analysis [1].

Protein Extraction from Archival FFPE Tissues for Clinical Proteomics and Biomarker Discovery

For shotgun proteomics using formalin-fixed paraffin-embedded clinical specimens, a Zwittergent 3-16-based extraction buffer provides the highest number of unique protein and peptide identifications across multiple tissue types (heart, brain, liver, lung, kidney) compared to SDS-containing and urea-containing buffers, for both laser-microdissected and bulk tissue specimens [2]. Critically, the zwitterionic nature of SB3-16 ensures compatibility with tryptic digestion and mass spectrometry without additional detergent removal, streamlining the workflow from archived tissue blocks to protein identification [2].

Membrane Protein Solubilization for Structural Biology and Biochemical Characterization

SB3-16 solubilizes integral membrane proteins such as claudin-4 at a working concentration of only ~0.06 mM (at its CMC), achieving 52% relative yield compared to SDS solubilization [3]. This low effective concentration minimizes detergent interference in downstream crystallography, cryo-EM sample preparation, and mass spectrometry. Its stable zwitterionic character over a broad pH range ensures consistent non-denaturing behavior during pH-dependent purification steps such as ion exchange chromatography, making it preferable to carboxybetaines or ionic detergents for structural biology workflows .

Development of Modified Clays for Harmful Algal Bloom (HAB) Mitigation

Among five sulfobetaine homologs evaluated as chemical modifiers for organo-clay preparation, palmityl sulfobetaine (SB3-16) demonstrated the highest removal efficiency against the toxic dinoflagellate Alexandrium tamarense [4]. Montmorillonite intercalated with 11 wt% SB3-16 achieved approximately 70% algal cell removal at a low dose of 0.02 g L−1, outperforming shorter-chain sulfobetaine-modified clays [4]. The environmentally benign nature of SB3-16 combined with its superior algal removal performance makes it the preferred sulfobetaine for formulating HAB control agents [4].

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